N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine
Description
N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine is a structurally complex amine featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom (N-ethylpyrrolidine) and a methylene-linked cyclopentane moiety with a 2-methyl substituent.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-15-9-5-7-12(15)10-14-13-8-4-6-11(13)2/h11-14H,3-10H2,1-2H3 |
InChI Key |
SSHNDDOPBFBFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC2CCCC2C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Methylcyclopentanone with 1-Ethylpyrrolidin-2-ylmethanamine
This two-step approach leverages reductive amination to establish the critical C–N bond:
Step 1: Synthesis of 1-Ethylpyrrolidin-2-ylmethanamine
- Starting material : Pyrrolidin-2-ylmethanol (commercially available).
- Ethylation : Treatment with ethyl iodide (EtI) in the presence of K₂CO₃ in acetone at 60°C for 12 hours yields 1-ethylpyrrolidin-2-ylmethanol.
- Conversion to amine : Mitsunobu reaction with phthalimide followed by hydrazinolysis produces the primary amine.
Step 2: Reductive Amination
Petasis Reaction for Concurrent Ring Formation
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2 | 65 | Simplicity, high atom economy | Requires pre-formed amine derivative |
| Petasis Reaction | 3 | 55 | Convergent, functional group tolerance | Optimization needed for scale-up |
| Bromocyclization | 4 | 50 | Stereocontrol, modularity | Low yield, hazardous reagents |
Experimental Optimization
Solvent Effects in Reductive Amination
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentanone, while reduction may produce various amine derivatives .
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Levosulpiride vs. Target Compound: Levosulpiride’s benzamide and sulfamoyl groups enhance D2 receptor antagonism, explaining its antipsychotic and prokinetic effects .
ASP-azo-ASA: Conjugation of the target compound with 5-aminosalicylic acid (5-ASA) via an azo bond enables colon-specific drug delivery, demonstrating anti-inflammatory efficacy in murine colitis models . This highlights the compound’s utility as a modular scaffold for targeted therapies.
Substituent Effects :
- The methoxymethyl group in ’s compound likely improves aqueous solubility compared to the target compound’s methyl group, while the pyridine in ’s derivative introduces aromatic π-π interactions, possibly altering receptor specificity .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H28N2
- Molecular Weight : 228.39 g/mol
The compound features a cyclopentane moiety substituted with an ethylpyrrolidine group, which is critical for its biological activity.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant activity at various receptor sites, particularly dopamine receptors. For instance, studies have shown that related compounds can act as selective ligands for dopamine D-2 receptors, demonstrating high affinity and specificity.
Table 1: Biological Activity Overview
| Activity | Receptor Type | Affinity (Kd) | Reference |
|---|---|---|---|
| Dopamine D-2 Receptor | D-2 | 1.2 nM | |
| Opioid Kappa Agonist | Kappa | 146-fold vs U-50488 |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with the dopaminergic system, potentially influencing behaviors related to mood and cognition.
Case Study: Dopamine Receptor Binding
A study involving the synthesis of iodine-labeled derivatives demonstrated that N-[(1-ethylpyrrolidin-2-yl)methyl]-5-[125I]iodo-2-methoxybenzamide exhibited potent binding to D-2 receptors in rat brain homogenates. This compound showed a higher uptake in the striatum compared to other brain regions, indicating its potential for neurological applications .
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds reveal insights into the structure-activity relationship (SAR) of this class of molecules. For example, modifications in the alkyl chain length or substitutions on the aromatic ring can significantly alter the binding affinity and selectivity for various receptors.
Table 2: Comparative Binding Affinity
| Compound | Receptor Type | Affinity (Kd) |
|---|---|---|
| N-[2-(1-pyrrolidinyl)ethyl]acetamide | Kappa | 0.004 mg/kg |
| N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-Iodo-Benzamide | D-2 | 1.2 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
